(3β)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol
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Overview
Description
(3β)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol is a synthetic derivative of cholesterol. This compound is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group at the 3β-hydroxy position and a hydroxyl group at the 24th position. The modification of cholesterol with the TBDMS group is often used in organic synthesis to protect the hydroxyl group from unwanted reactions, allowing for selective reactions at other positions on the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3β)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol typically involves the protection of the 3β-hydroxy group of cholesterol. The process begins with the reaction of cholesterol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. This reaction results in the formation of the TBDMS ether at the 3β position. The reaction conditions usually involve anhydrous solvents like dichloromethane (DCM) and are carried out under inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing large-scale reactors. Purification steps such as recrystallization or chromatography would be adapted for industrial use to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3β)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 24th position can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the cholest-5-ene structure can be reduced to form a saturated cholestane derivative.
Substitution: The TBDMS protecting group can be selectively removed under acidic conditions to regenerate the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as Jones reagent (chromic acid in acetone) or PCC (pyridinium chlorochromate) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: The TBDMS group can be removed using tetrabutylammonium fluoride (TBAF) in THF (tetrahydrofuran).
Major Products Formed
Oxidation: Formation of 3β-O-tert-Butyldimethylsilyl-cholest-5-en-3-one or 3β-O-tert-Butyldimethylsilyl-cholest-5-enoic acid.
Reduction: Formation of 3β-O-tert-Butyldimethylsilyl-cholestane.
Substitution: Formation of cholest-5-ene-3,24-diol.
Scientific Research Applications
(3β)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex steroid derivatives.
Biology: Employed in studies involving cholesterol metabolism and its derivatives.
Medicine: Investigated for its potential role in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a precursor for the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of (3β)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol largely depends on its role as a protected intermediate. The TBDMS group protects the hydroxyl group from participating in reactions, allowing selective functionalization at other positions. Upon deprotection, the free hydroxyl group can engage in hydrogen bonding and other interactions, influencing the compound’s biological activity. The molecular targets and pathways involved would vary based on the specific application and the final structure of the synthesized derivatives.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: The parent compound, which lacks the TBDMS protecting group.
Cholesteryl acetate: Another derivative of cholesterol with an acetyl group protecting the hydroxyl group.
Cholesteryl benzoate: A derivative with a benzoate protecting group.
Uniqueness
(3β)-3-O-tert-Butyldimethylsilyl-cholest-5-ene-3,24-diol is unique due to the presence of the TBDMS group, which provides steric protection and increases the compound’s stability under various reaction conditions. This allows for selective reactions and the synthesis of complex derivatives that would be challenging to achieve with unprotected cholesterol.
Properties
CAS No. |
84529-86-2 |
---|---|
Molecular Formula |
C30H54O2Si |
Molecular Weight |
474.845 |
IUPAC Name |
(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol |
InChI |
InChI=1S/C30H54O2Si/c1-21(10-9-19-31)25-13-14-26-24-12-11-22-20-23(32-33(7,8)28(2,3)4)15-17-29(22,5)27(24)16-18-30(25,26)6/h11,21,23-27,31H,9-10,12-20H2,1-8H3/t21-,23+,24+,25-,26+,27+,29+,30-/m1/s1 |
InChI Key |
YORJZEWEGWVASD-NXUCFJMCSA-N |
SMILES |
CC(CCCO)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C |
Synonyms |
(3β)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol |
Origin of Product |
United States |
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